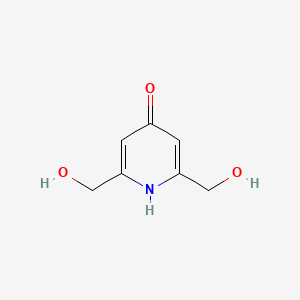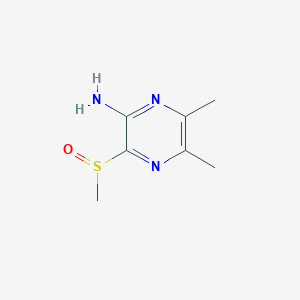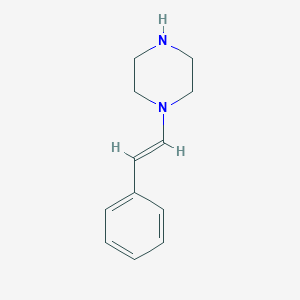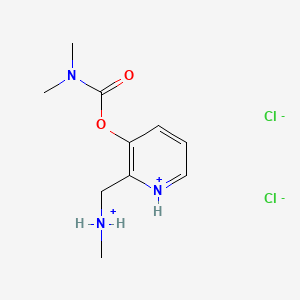![molecular formula C11H8F9NO4 B13787939 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione CAS No. 852527-43-6](/img/structure/B13787939.png)
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione is a synthetic organic compound characterized by the presence of a pyrrolidine-2,5-dione core and a nonafluoroheptanoyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The nonafluoroheptanoyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidine-2,5-dione.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary amines or thiols, typically in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted pyrrolidine-2,5-dione derivatives.
Hydrolysis: Nonafluoroheptanoic acid and pyrrolidine-2,5-dione.
Reduction: Alcohol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials with unique surface properties, such as hydrophobic coatings and lubricants.
Wirkmechanismus
The mechanism of action of 1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nonafluoroheptanoyl group imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrolidine-2,5-dione core may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: Shares the nonafluoroheptanoyl group but lacks the pyrrolidine-2,5-dione core.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride: Another fluorinated compound with different functional groups and applications.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Contains a similar fluorinated chain but with an epoxide functional group.
Uniqueness
1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the highly fluorinated nonafluoroheptanoyl group and the pyrrolidine-2,5-dione core. This combination imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
852527-43-6 |
|---|---|
Molekularformel |
C11H8F9NO4 |
Molekulargewicht |
389.17 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate |
InChI |
InChI=1S/C11H8F9NO4/c12-8(13,9(14,15)10(16,17)11(18,19)20)4-3-7(24)25-21-5(22)1-2-6(21)23/h1-4H2 |
InChI-Schlüssel |
LNFNFGXVSPNQIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)



![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)



![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)

![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)

